molecular formula C17H21N3O4S B11127032 2-(4-Methoxy-3-methylbenzenesulfonamido)-N-[(pyridin-2-YL)methyl]propanamide

2-(4-Methoxy-3-methylbenzenesulfonamido)-N-[(pyridin-2-YL)methyl]propanamide

Cat. No.: B11127032
M. Wt: 363.4 g/mol
InChI Key: XSUNBSQZUHLDCH-UHFFFAOYSA-N
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Description

2-(4-Methoxy-3-methylbenzenesulfonamido)-N-[(pyridin-2-YL)methyl]propanamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a methoxy group, a methyl group, and a sulfonamide group attached to a benzene ring, along with a pyridine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxy-3-methylbenzenesulfonamido)-N-[(pyridin-2-YL)methyl]propanamide typically involves multiple steps, including the formation of intermediate compounds. The process begins with the preparation of 4-methoxy-3-methylbenzenesulfonyl chloride, which is then reacted with an appropriate amine to form the sulfonamide. The final step involves the coupling of the sulfonamide with a pyridine derivative under specific reaction conditions, such as the presence of a base and a suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced techniques such as continuous flow reactors, which allow for better control of reaction parameters and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxy-3-methylbenzenesulfonamido)-N-[(pyridin-2-YL)methyl]propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxyl derivative, while reduction of the sulfonamide group can produce an amine derivative .

Scientific Research Applications

2-(4-Methoxy-3-methylbenzenesulfonamido)-N-[(pyridin-2-YL)methyl]propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Methoxy-3-methylbenzenesulfonamido)-N-[(pyridin-2-YL)methyl]propanamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The pyridine moiety can also interact with aromatic residues through π-π stacking interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Methoxy-3-methylbenzenesulfonamido)-N-[(pyridin-2-YL)methyl]propanamide is unique due to its combination of functional groups, which allows for diverse chemical reactivity and potential biological activity. The presence of both a sulfonamide and a pyridine moiety provides opportunities for interactions with a wide range of molecular targets.

Properties

Molecular Formula

C17H21N3O4S

Molecular Weight

363.4 g/mol

IUPAC Name

2-[(4-methoxy-3-methylphenyl)sulfonylamino]-N-(pyridin-2-ylmethyl)propanamide

InChI

InChI=1S/C17H21N3O4S/c1-12-10-15(7-8-16(12)24-3)25(22,23)20-13(2)17(21)19-11-14-6-4-5-9-18-14/h4-10,13,20H,11H2,1-3H3,(H,19,21)

InChI Key

XSUNBSQZUHLDCH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NC(C)C(=O)NCC2=CC=CC=N2)OC

Origin of Product

United States

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